molecular formula C12H17N3O2S2 B2882935 N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide CAS No. 2034366-99-7

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide

Cat. No. B2882935
CAS RN: 2034366-99-7
M. Wt: 299.41
InChI Key: BHOVUUNUODOZCA-UHFFFAOYSA-N
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Description

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide, also known as TAK-242, is a small-molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is an important component of the innate immune system, and its activation plays a crucial role in the initiation of the inflammatory response. TLR4 signaling has been implicated in the pathogenesis of various inflammatory diseases, including sepsis, arthritis, and atherosclerosis. TAK-242 has shown promise as a potential therapeutic agent for these conditions.

Scientific Research Applications

Drug Metabolism and Biocatalysis

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide and related compounds have been explored for their role in drug metabolism, particularly in the context of biocatalysis. One study demonstrated the use of microbial-based surrogate biocatalytic systems for producing mammalian metabolites of biaryl-bis-sulfonamides, facilitating the structural characterization of these metabolites by nuclear magnetic resonance spectroscopy. This research highlights the compound's significance in understanding drug metabolism and developing analytical standards for clinical investigations (Zmijewski et al., 2006).

Chemical Synthesis and Characterization

The compound has also been a subject of interest in chemical synthesis and characterization. Studies have involved the synthesis of metal complexes with pyrazole-based sulfonamides and their evaluation as inhibitors for human carbonic anhydrase isozymes. Such research underscores the compound's utility in developing new therapeutic agents and understanding their mechanism of action (Büyükkıdan et al., 2017).

Antimicrobial and Antibacterial Applications

Research has also focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed at antibacterial and antimicrobial applications. These compounds have shown promising activity against various bacterial strains, highlighting the potential for developing new antibacterial agents (Azab et al., 2013).

Material Science and Polymer Modification

In material science, the compound has been studied for its application in modifying polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, leading to polymers with enhanced thermal stability and potential for medical applications (Aly & El-Mohdy, 2015).

properties

IUPAC Name

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S2/c1-2-9-19(16,17)13-5-7-15-6-3-12(14-15)11-4-8-18-10-11/h3-4,6,8,10,13H,2,5,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOVUUNUODOZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCCN1C=CC(=N1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide

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